N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide
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Overview
Description
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indene core, a benzyl group, and a pyridine ring, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide typically involves multiple steps, starting with the preparation of the indene core. This is followed by the introduction of the benzyl(methyl)amino group and the pyridine ring. Common reagents used in these reactions include benzyl chloride, methylamine, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a hydrocarbon. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic effects, such as acting on specific molecular targets.
Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide include:
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Indene derivatives: Compounds with an indene core that may have different substituents.
Pyridine derivatives: Compounds with a pyridine ring that can have various functional groups attached.
Uniqueness
What sets this compound apart is its unique combination of structural features, including the indene core, benzyl(methyl)amino group, and pyridine ring
Properties
IUPAC Name |
N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-pyridin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-29(19-21-9-3-2-4-10-21)26(17-22-11-5-6-12-23(22)18-26)20-28-25(30)15-14-24-13-7-8-16-27-24/h2-13,16H,14-15,17-20H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDHUPGIKSUKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)CNC(=O)CCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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